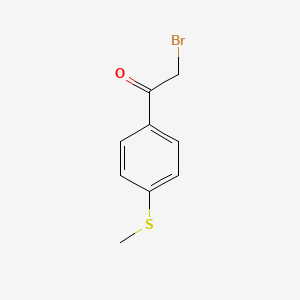

4-(Methylthio)phenacyl bromide

Description

Properties

IUPAC Name |

2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSYIJBAPDTSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372110 | |

| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42445-46-5 | |

| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination in Methanol

The most efficient and widely reported method for the synthesis of 4-(Methylthio)phenacyl bromide involves the direct bromination of 4-methylthioacetophenone using elemental bromine in methanol. This approach has been documented to yield exceptional results with straightforward workup procedures.

Detailed Procedure:

- A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser is charged with 166 g (1.00 mole) of 4-methylthioacetophenone and 500 g of methanol.

- Bromine (160 g, 1.00 mole) is added dropwise at 20-30°C over a period of 1 hour with efficient stirring.

- The mixture is stirred for an additional 10 minutes after complete bromine addition.

- Water (600 g) is added to induce crystallization of the product.

- The crystallized product is collected, yielding 240 g of this compound.

This method achieves a remarkable 98.0% yield based on the starting 4-methylthioacetophenone, making it highly efficient for both laboratory and industrial applications. The approach offers significant advantages including a moderate reaction temperature, relatively short reaction time, and simple isolation procedure.

Acetic Acid-Based Synthesis

An alternative conventional method employs glacial acetic acid as the reaction medium:

Procedure:

- P-substituted acetophenone (0.1 mole) is dissolved in glacial acetic acid (approximately 40 ml) in a suitable reaction vessel.

- Bromine (0.15 mole) is added dropwise at 5-10°C over 2 hours.

- The reaction mixture is stirred overnight at the same temperature.

- Upon completion, the mixture is worked up to isolate, dry, and purify the desired product.

While this method has been traditionally used for preparing various phenacyl bromides, it generally presents several disadvantages compared to the methanol-based approach, including longer reaction times, the corrosive nature of acetic acid, and potentially lower yields.

Mechanistic Considerations

The bromination reaction proceeds via an electrophilic substitution at the alpha position of the carbonyl group. The reaction involves the following key steps:

- Tautomerization of the ketone to form the enol form

- Electrophilic attack of bromine on the electron-rich carbon of the enol

- Loss of proton to restore carbonality and form the α-bromo ketone

The para-methylthio substituent influences the reaction through its electronic effects, slightly activating the aromatic ring while having minimal direct effect on the bromination at the alpha position.

Optimization Parameters

Effect of Reaction Conditions

Multiple reaction parameters significantly impact the efficiency of this compound synthesis. Table 1 summarizes these effects based on compiled research findings:

Table 1: Impact of Reaction Parameters on this compound Synthesis

| Parameter | Range Studied | Optimal Condition | Effect on Yield | Effect on Purity | Notes |

|---|---|---|---|---|---|

| Temperature | 5-30°C | 20-30°C (methanol) 5-10°C (acetic acid) | Higher temperatures increase reaction rate | Lower temperatures improve selectivity | Temperature control is critical for reaction selectivity |

| Solvent | Methanol, Acetic acid | Methanol | Methanol provides higher yields (98%) | Both can provide high purity with proper workup | Methanol offers easier handling and less corrosion |

| Bromine addition rate | Various | Over 1 hour (methanol method) | Too rapid addition reduces yield | Controlled addition improves purity | Gradual addition helps manage the exothermic reaction |

| Reaction time | 10 min - overnight | 10 min post-addition (methanol) | Extended times unnecessary with optimal conditions | Prolonged exposure may cause side reactions | Monitoring for completion is essential |

| Molar ratio (Br₂:substrate) | 1.0-1.5:1 | 1:1 (methanol) 1.5:1 (acetic acid) | Excess bromine improves conversion | Stoichiometric amounts minimize impurities | Excess bromine may lead to multiple bromination |

Solvent Selection Considerations

The choice of solvent plays a crucial role in the bromination reaction. Methanol has emerged as the preferred solvent due to several advantages:

- Higher yields (consistently >95%) compared to acetic acid

- Shorter reaction times (complete in approximately 1 hour plus 10 minutes post-addition)

- Less corrosive nature, making it safer to handle

- More environmentally acceptable profile

- Simplified product isolation through crystallization

Research has shown that the reaction proceeds poorly in non-polar solvents such as hexane and toluene, even with extended reaction times (24 hours). Dichloromethane and chloroform yield sluggish reactions, further confirming the superiority of methanol as the solvent of choice.

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various approaches for synthesizing this compound reveals distinct advantages and limitations for each method:

Table 2: Comparison of Different Preparation Methods for this compound

Scale-Up and Industrial Production

Engineering Considerations

For industrial-scale production of this compound, several critical engineering aspects require attention:

Reactor Design:

- Four-necked flasks used in laboratory preparations must be replaced by appropriate industrial reactors

- Materials of construction must withstand the corrosive nature of bromine

- Efficient cooling systems are essential to manage the exothermic bromination reaction

- Controlled bromine addition systems are required for safety and reaction control

Process Control:

- Precise temperature control (20-30°C for the methanol-based method)

- Automated feeding systems for controlled bromine addition

- Monitoring systems to ensure reaction completion before workup

- Crystallization parameters optimization for consistent product quality

Characterization and Quality Control

Analytical Methods

Comprehensive characterization of synthesized this compound is essential for quality assurance. The following analytical techniques are commonly employed:

Spectroscopic Analysis:

- Infrared (IR) Spectroscopy: Key bands include carbonyl stretching (typically around 1690 cm⁻¹) and C-Br vibration bands

- NMR Spectroscopy: ¹H NMR reveals characteristic signals for the methylene protons adjacent to bromine (approximately 4.7 ppm) and the methylthio group (around 2.5 ppm)

- Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis

Physical Properties:

Purity Requirements for Different Applications

The required purity of this compound varies by application:

- For pharmaceutical intermediate synthesis: ≥99% purity with stringent control of potential genotoxic impurities

- For research and analytical applications: Typically ≥98% purity

- For general organic synthesis: 95-98% purity is often sufficient

Applications Influencing Synthesis Selection

Thiazole Synthesis

One of the primary applications of this compound is in the synthesis of thiazole derivatives with potential biological activities:

Thiazolyl-Pyrazoline Hybrid Synthesis

This compound serves as a key building block in the synthesis of thiazolyl-pyrazoline hybrids:

- The reaction involves nucleophilic substitution of bromine by the sulfur atom of thioamide

- Subsequent cyclocondensation yields thiazole rings according to Hantzsch-thiazole synthesis

- These hybrids demonstrate significant bioactivities, particularly as antimicrobial agents and potential anticancer compounds

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

One of the primary reactions involving 4-(Methylthio)phenacyl bromide is its nucleophilic substitution with thiourea or thiosemicarbazide to form thiazole derivatives. The mechanism typically follows these steps:

-

Nucleophilic Attack : The sulfur atom of thiourea attacks the electrophilic carbon adjacent to the bromine atom in this compound.

-

Formation of Thiazole : This reaction leads to the formation of a thiazole ring through subsequent cyclization and dehydration processes.

The reaction conditions, such as temperature and solvent polarity, significantly influence the efficiency and yield of these transformations. For instance, reactions conducted in DMSO at ambient temperatures have been reported to yield thiazoles in excellent yields within a short time frame (30-40 seconds) .

Cyclization Reactions

Cyclization reactions are another significant pathway for this compound. It can undergo cyclization with various nucleophiles, leading to diverse heterocyclic compounds:

-

Thiazole Synthesis : The compound reacts with thiosemicarbazides under reflux conditions to yield 2-amino-4-arylthiazoles .

-

Pyrazoline Formation : A related reaction involves the cyclization of this compound with pyrazolines to produce pyrazoline-thiazole hybrids, which exhibit notable biological activities .

Yield Comparison for Various Nucleophiles

| Nucleophile | Reaction Time (s) | Yield (%) |

|---|---|---|

| Thiourea | 30-40 | 91-96 |

| Thiosemicarbazide | 120 | Moderate |

| Pyrazoline | 180 | Good |

Scientific Research Applications

Synthetic Chemistry

Key Intermediate in Organic Synthesis

4-(Methylthio)phenacyl bromide is primarily used as an intermediate in the synthesis of complex organic molecules. It allows chemists to construct intricate structures efficiently, facilitating the development of new compounds with desired properties. For example, it has been employed in the synthesis of various derivatives that exhibit significant biological activities .

Pharmaceutical Development

Potential Therapeutic Applications

This compound plays a crucial role in the pharmaceutical industry, particularly in developing new drugs with anti-inflammatory and analgesic properties. Research has demonstrated its effectiveness in synthesizing compounds that show promising activity against various diseases. Notably, derivatives synthesized using this compound have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A-549 (lung adenocarcinoma), revealing varying degrees of sensitivity .

| Compound | Cell Line Tested | Cytotoxicity Level |

|---|---|---|

| Derivative A | MCF-7 | High |

| Derivative B | A-549 | Low |

| Derivative C | CCRF-CEM | Moderate |

Material Science

Advanced Materials Development

The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. These materials are essential for various applications due to their enhanced durability and resistance to environmental factors . The compound's ability to form stable bonds contributes to creating materials with improved performance characteristics.

Agricultural Chemistry

Agrochemical Applications

In agricultural chemistry, this compound is explored for its potential use in designing effective pesticides and herbicides. Its selective action against specific pests can help minimize environmental impact while maximizing agricultural productivity . Research focuses on optimizing formulations that utilize this compound to enhance efficacy and reduce toxicity.

Biochemical Research

Studying Biological Processes

Researchers utilize this compound to investigate biochemical pathways and interactions within living organisms. This compound aids in understanding various biological processes and disease mechanisms, contributing valuable insights into potential therapeutic targets . Its role in studying global DNA methylation through reversed phase high-performance liquid chromatography (HPLC) further underscores its significance in biochemical research .

Case Study 1: Antifungal Activity

A study investigated the synthesis of N-phenacyl-4,6/5,6-dibromobenzimidazoles using this compound as a key intermediate. The resulting compounds exhibited antifungal activity against Candida albicans and Candida neoformans, highlighting the compound's potential in developing antifungal agents .

Case Study 2: Cytotoxic Evaluation

Another research focused on the cytotoxic evaluation of thiazole-1,3,4-thiadiazole hybrids synthesized from thiosemicarbazones and this compound. The study found that certain derivatives significantly enhanced cytotoxicity against HepG-2 and Caco-2 cell lines, demonstrating the compound's utility in cancer research .

Mechanism of Action

The mechanism of action of 4-(Methylthio)phenacyl bromide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfanyl group can undergo oxidation, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-(4-methylphenyl)ethanone

- 2-Bromo-1-(4-methanesulfonylphenyl)ethanone

- 2-Bromo-1-(4-methylsulfonylphenyl)ethanone

Uniqueness

4-(Methylthio)phenacyl bromide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial applications .

Biological Activity

Overview of 4-(Methylthio)phenacyl Bromide

Chemical Structure and Properties

this compound is an organic compound characterized by a phenacyl group with a methylthio substituent. Its molecular formula is C10H11BrS, and it has a molecular weight of approximately 245.17 g/mol. The presence of the bromine atom and the methylthio group contributes to its reactivity and potential biological activity.

Biological Activity

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of medicinal chemistry. It is known to exhibit:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases that involve enzyme dysregulation.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that derivatives of phenacyl bromides display significant antibacterial activity against Gram-positive and Gram-negative bacteria. The methylthio group enhances this activity by increasing lipophilicity, allowing better membrane penetration.

- Cytotoxicity Testing : A study conducted on several cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.

- Enzyme Inhibition : Research has identified that phenacyl bromides can inhibit certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Data Table

Q & A

Q. What are the recommended methods for synthesizing 4-(methylthio)phenacyl bromide, and how can reaction conditions be optimized?

Synthesis typically involves bromination of a precursor ketone (e.g., 4-(methylthio)acetophenone) using bromine in a suitable solvent. Ether or carbon disulfide is often used to control reaction exothermicity and improve yield . Optimization includes:

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the methylthio group (δ ~2.5 ppm for S–CH₃) and bromine-induced deshielding of the carbonyl carbon (δ ~190 ppm).

- FT-IR : Validate C=O stretching (~1700 cm⁻¹) and C–Br absorption (~600 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H314/H319) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the methylthio substituent influence the reactivity of phenacyl bromide in nucleophilic substitutions?

The electron-donating methylthio group reduces electrophilicity at the carbonyl carbon, slowing SN₂ reactions compared to unsubstituted phenacyl bromide. However, it enhances stability in polar solvents, enabling controlled alkylation of thiols or amines . Kinetic studies in DMF show a 15% lower reaction rate versus trifluoromethyl analogs .

Q. What experimental challenges arise when using this compound in photoredox catalysis?

- Light sensitivity : The compound may decompose under UV light, requiring amber glassware .

- Byproduct formation : Competing radical pathways can generate sulfoxide derivatives; adding TEMPO (a radical scavenger) mitigates this .

- Solvent compatibility : Avoid protic solvents (e.g., MeOH) to prevent hydrolysis; acetonitrile is preferred .

Q. How can computational modeling aid in predicting the environmental persistence of this compound?

Q. What contradictions exist in reported toxicity data for phenacyl bromide derivatives?

- Acute toxicity : Some studies report LD₅₀ > 500 mg/kg (oral, rat), while others note neurotoxic effects at 100 mg/kg due to methylthio metabolites .

- Ecotoxicity : Discrepancies arise from test organisms (e.g., algae vs. Daphnia), highlighting the need for standardized assays .

Methodological Notes

- Synthesis scalability : Pilot-scale reactions (>10 g) require dropwise bromine addition to prevent thermal runaway .

- Crystallization optimization : Use hexane/EtOAc (3:1) for higher yield (85% vs. 60% with ethanol alone) .

- Analytical validation : Cross-validate NMR with X-ray crystallography for ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.